![molecular formula C13H12ClNO2S B054179 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride CAS No. 114724-41-3](/img/structure/B54179.png)
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride
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Description
“2-[(2-Aminophenyl)thio]benzoic acid hydrochloride” is a heterocyclic organic compound . Its common name is “2-[(2-Aminophenyl)thio]benzoic acid hydrochloride” and it has a CAS number of 114724-41-3 . It has a molecular weight of 281.75800 and a molecular formula of C13H12ClNO2S .
Molecular Structure Analysis
The molecular structure of “2-[(2-Aminophenyl)thio]benzoic acid hydrochloride” is represented by the formula C13H12ClNO2S . The exact mass is 281.02800 .Physical And Chemical Properties Analysis
The boiling point of “2-[(2-Aminophenyl)thio]benzoic acid hydrochloride” is 438.5ºC at 760 mmHg . The flash point is 219ºC . The LogP value is 4.50140, and the PSA is 88.62000 . The vapour pressure is 1.84E-08mmHg at 25°C .Scientific Research Applications
Solid-Phase Synthesis
This compound is used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . This method is easy, efficient, and results in high chiral purity .
Preparation of Cyclic Sulfonium Ylides
“2-[(2-Aminophenyl)thio]benzoic acid hydrochloride” is used in the preparation of cyclic sulfonium ylides . These ylides are useful in organic synthesis, particularly in the preparation of epoxides, aziridines, and cyclopropanes.
Pharmacological Applications
The combination of 2-benzothiazoles and 2-(aminophenyl)benzothiazoles with amino acids and peptides is of special interest due to their high pharmacological activity . They possess a wide spectrum of biological activities, such as anti-inflammatory, antifungal, antiviral, analgesic, antioxidant, antipsychotic, anticonvulsant, antidiabetic, and anti-cancer activities .
Anti-Cancer Activities
Among thousands of BTs under investigation, Riluloze 1 and Phortress 2 are among the most representative therapeutic agents. Riluzole 1 is an anticonvulsant and neuroprotective FDA-approved drug to increase survival among patients with Amyotrophic Lateral Sclerosis (ALS), with potential as a novel anti-cancer agent . Phortress 2 is a well-known antitumor agent, with potent and selective activity against human-derived carcinomas of breast, ovarian and renal origin .
Antiviral Activities
Frentizole, an FDA-approved nontoxic antiviral and immunosuppressive drug, is clinically used in rheumatoid arthritis and systemic lupus erythematosus, acting as an inhibitor of the interaction between amyloid beta peptide (Aβ) and amyloid-binding alcohol dehydrogenase (ABAD) .
Custom Synthesis
This compound is also used in custom synthesis for research purposes . It can be used to create a variety of other compounds, which can then be used in further research and development .
properties
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGIFRVMMAEDPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride |
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